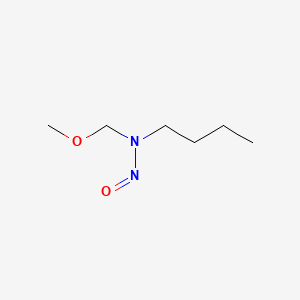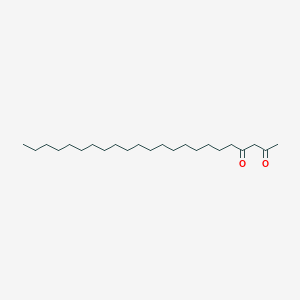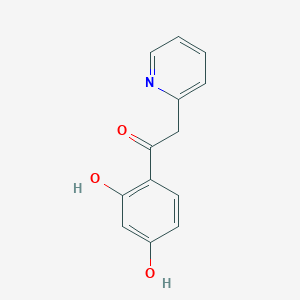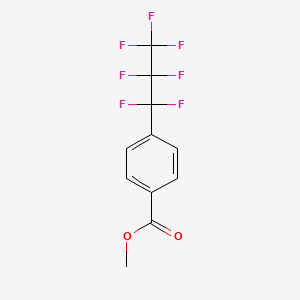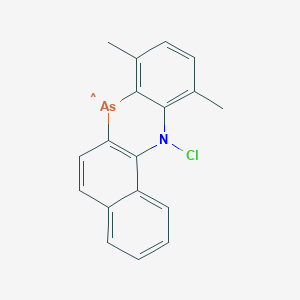
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine is a complex organic compound that belongs to the class of benzophenarsazines This compound is characterized by the presence of chlorine, methyl groups, and an arsenic atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichloroaniline with dimethylamine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired benzophenarsazine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Chlorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets, altering their function, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine: shares similarities with other benzophenarsazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
64050-23-3 |
|---|---|
分子式 |
C18H14AsClN |
分子量 |
354.7 g/mol |
InChI |
InChI=1S/C18H14AsClN/c1-11-7-8-12(2)17-16(11)19-15-10-9-13-5-3-4-6-14(13)18(15)21(17)20/h3-10H,1-2H3 |
InChIキー |
QNRVMLBJFPQPKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)[As]C3=C(N2Cl)C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


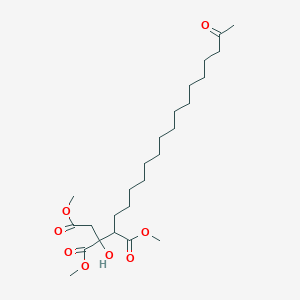

![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
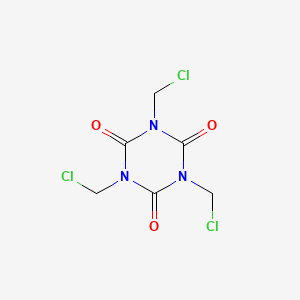


![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
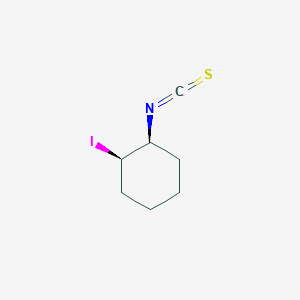
![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
